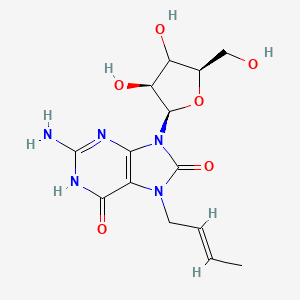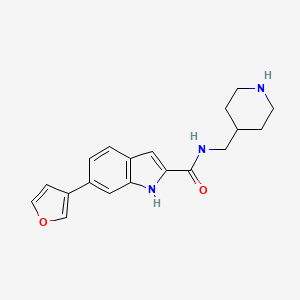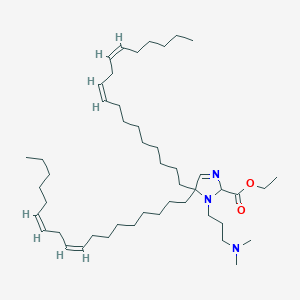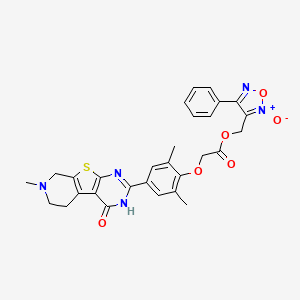
Influenza hemagglutinin (HA) epitope
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Influenza hemagglutinin is a major surface glycoprotein found on influenza viruses. It plays a crucial role in the virus’s ability to infect host cells by mediating viral attachment and subsequent fusion with host cell membranes . The hemagglutinin epitope is a specific region on the hemagglutinin protein that is recognized by the immune system, making it a key target for vaccine development and therapeutic interventions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of influenza hemagglutinin epitopes typically involves recombinant DNA technology. The gene encoding the hemagglutinin protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells express the hemagglutinin protein, which is subsequently purified using affinity chromatography .
Industrial Production Methods: For large-scale production, mammalian cell lines such as Chinese hamster ovary cells are often used. These cells are cultured in bioreactors under controlled conditions to ensure optimal protein expression. The hemagglutinin protein is then harvested and purified using a combination of chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Influenza hemagglutinin epitopes primarily undergo reactions related to protein chemistry, such as oxidation and reduction. These reactions can affect the disulfide bonds within the protein, altering its structure and function .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol groups in cysteine residues, forming disulfide bonds.
Major Products: The major products of these reactions are the oxidized or reduced forms of the hemagglutinin protein, which can have different structural and functional properties .
Wissenschaftliche Forschungsanwendungen
Influenza hemagglutinin epitopes have a wide range of applications in scientific research:
Vaccine Development: Hemagglutinin epitopes are critical components of influenza vaccines.
Therapeutic Antibodies: Broadly neutralizing antibodies targeting hemagglutinin epitopes have been developed for therapeutic use.
Diagnostic Tools: Hemagglutinin epitopes are used in diagnostic assays to detect the presence of influenza virus in clinical samples.
Structural Biology: Researchers study the structure of hemagglutinin epitopes to understand how they interact with the immune system and to design better vaccines and therapeutics.
Wirkmechanismus
The hemagglutinin protein mediates viral entry into host cells by binding to sialic acid-containing receptors on the cell surface. This binding triggers endocytosis of the virus, followed by fusion of the viral and endosomal membranes, releasing the viral genome into the host cell . The hemagglutinin epitope is the specific region of the protein that is recognized by neutralizing antibodies, which can block this process and prevent infection .
Vergleich Mit ähnlichen Verbindungen
Neuraminidase: Another surface glycoprotein on influenza viruses that facilitates viral release from infected cells.
Fusion Proteins: Found in other viruses like HIV and respiratory syncytial virus, these proteins also mediate viral entry into host cells.
Uniqueness: The hemagglutinin epitope is unique in its ability to elicit a broad immune response, making it a prime target for universal influenza vaccines. Unlike neuraminidase, which is involved in viral release, hemagglutinin is directly involved in viral entry, making it a critical target for neutralizing antibodies .
Eigenschaften
Molekularformel |
C56H72N10O18S |
|---|---|
Molekulargewicht |
1205.3 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C56H72N10O18S/c1-28(2)46(55(82)66-21-5-7-43(66)53(80)62-39(25-44(70)71)50(77)59-37(48(75)58-29(3)56(83)84)22-30-8-14-33(67)15-9-30)64-51(78)40(26-45(72)73)60-49(76)38(23-31-10-16-34(68)17-11-31)61-52(79)42-6-4-20-65(42)54(81)41(63-47(74)36(57)27-85)24-32-12-18-35(69)19-13-32/h8-19,28-29,36-43,46,67-69,85H,4-7,20-27,57H2,1-3H3,(H,58,75)(H,59,77)(H,60,76)(H,61,79)(H,62,80)(H,63,74)(H,64,78)(H,70,71)(H,72,73)(H,83,84)/t29-,36-,37-,38-,39-,40-,41-,42-,43-,46-/m0/s1 |
InChI-Schlüssel |
DJQPKBDJPGAMFB-QFKGLCFGSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)N |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
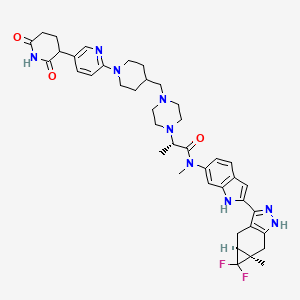
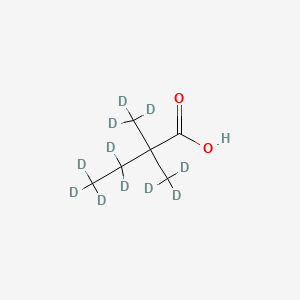
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
